molecular formula C12H16N2 B2539896 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 21535-56-8

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Cat. No.: B2539896
CAS No.: 21535-56-8
M. Wt: 188.274
InChI Key: CHIINPDGHUONJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining a pyrazine ring with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multiple steps. One reported method starts with 1-fluoro-2-nitrobenzene and S-amino acids, proceeding through a series of reactions including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated 6-exo-tet cyclization . The overall yield for this synthesis is reported to be between 13-20% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxaline
  • 1,2,3,4,5,5a,6,7-octahydro-[1,4]diazepino[1,2-a]quinoline

Uniqueness

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is unique due to its specific ring fusion and the resulting electronic properties

Properties

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIINPDGHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21535-56-8
Record name 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the common synthetic approaches to 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline?

A: One common synthetic route utilizes a [3+2] cycloaddition reaction. [, ] This method has been investigated for its efficiency in generating the tricyclic ring system. Additionally, researchers have explored complementary asymmetric routes to synthesize both 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinolines and related compounds like (R)-1,2,3,4,5,5a,6,7-octahydro-[1,4]diazepino[1,2-a]quinolines. []

Q2: Have any studies investigated the potential of this compound derivatives as schistosomicides?

A: Yes, research has explored the schistosomicidal activity of this compound derivatives. [] This research focused on synthesizing and evaluating various derivatives to identify compounds with potential activity against schistosomiasis.

Q3: What is known about the stereochemistry of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinolines?

A: Research has delved into the synthesis and stereochemistry of these compounds. [] Understanding the spatial arrangement of atoms within the molecule is crucial for comprehending its interactions with biological targets and its potential for pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.